1-Boc-4-(hydroxymethyl)pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

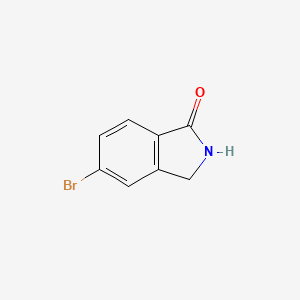

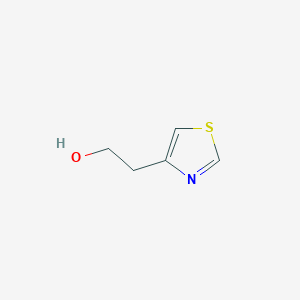

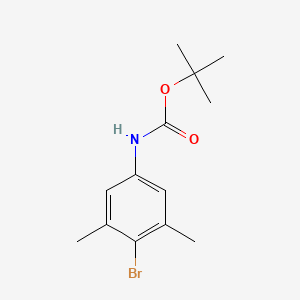

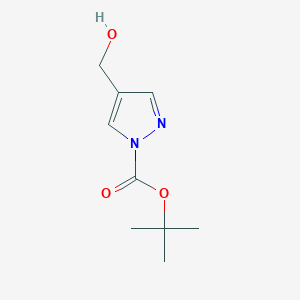

1-Boc-4-(hydroxymethyl)pyrazole is a chemical compound with the molecular formula C9H14N2O3 . It belongs to the class of organic compounds known as pyrazoles .

Molecular Structure Analysis

The molecular structure of 1-Boc-4-(hydroxymethyl)pyrazole consists of a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The molecular weight is 198.22 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Boc-4-(hydroxymethyl)pyrazole include a boiling point of 320.3±34.0 °C, a density of 1.17±0.1 g/cm3, and a pKa of 13.82±0.10 .Scientific Research Applications

Organic Synthesis

1-Boc-4-(hydroxymethyl)pyrazole: is a valuable building block in organic synthesis. It is used to introduce the pyrazole moiety into larger molecules, which is a core structure in many pharmaceuticals and agrochemicals . Its Boc (tert-butoxycarbonyl) group serves as a protective group for amines, allowing for selective reactions in multi-step synthetic processes .

Medicinal Chemistry

In medicinal chemistry, 1-Boc-4-(hydroxymethyl)pyrazole is utilized for the synthesis of various bioactive compounds. Pyrazole derivatives are known for their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties . This compound can be used to create novel therapeutic agents.

Pharmacology

The compound’s pharmacokinetic properties, such as high gastrointestinal absorption and blood-brain barrier permeability, make it an excellent candidate for drug development. It has been used in the design of drugs with potential CNS activity due to its ability to cross the blood-brain barrier .

Agriculture

In agrochemistry, 1-Boc-4-(hydroxymethyl)pyrazole derivatives are explored for their potential use as pesticides and herbicides. Pyrazole-based compounds have been shown to exhibit significant biological activities that can be harnessed to protect crops from pests and diseases .

Material Science

This compound is also researched in material science for the development of new materials with specific photophysical properties. Pyrazole derivatives can be used in the creation of organic semiconductors and other materials that respond to light in unique ways .

Industrial Chemistry

1-Boc-4-(hydroxymethyl)pyrazole: finds applications in industrial chemistry as an intermediate for the synthesis of complex molecules. Its versatility in reactions makes it a valuable compound for producing chemicals on an industrial scale .

Biochemistry

In biochemistry, the compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to many biomolecules. It serves as a scaffold for developing biochemical tools and probes .

Environmental Science

Research into the environmental impact of pyrazole derivatives, including 1-Boc-4-(hydroxymethyl)pyrazole , is crucial. These studies help in understanding the compound’s biodegradability and potential effects on ecosystems, guiding safe and sustainable use in various industries .

Future Directions

The future directions of 1-Boc-4-(hydroxymethyl)pyrazole and its derivatives could involve further exploration of their synthesis methods and pharmacological properties . Given the wide range of pharmacological activities of pyrazole derivatives, there is potential for the development of new therapeutic agents .

Mechanism of Action

Target of Action

1-Boc-4-(hydroxymethyl)pyrazole is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, such as 1-Boc-4-(hydroxymethyl)pyrazole, are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway in which 1-Boc-4-(hydroxymethyl)pyrazole is involved . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

Its use in the suzuki–miyaura coupling reaction suggests that it has a relatively stable and readily prepared nature . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The result of the action of 1-Boc-4-(hydroxymethyl)pyrazole in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This is achieved through the oxidative addition and transmetalation steps, resulting in the transfer of the organoboron reagent from boron to palladium .

Action Environment

The action of 1-Boc-4-(hydroxymethyl)pyrazole is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its exceptionally mild and functional group tolerant conditions . The stability and environmental benignity of the organoboron reagents, including 1-Boc-4-(hydroxymethyl)pyrazole, contribute to the broad application of this reaction .

properties

IUPAC Name |

tert-butyl 4-(hydroxymethyl)pyrazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)11-5-7(6-12)4-10-11/h4-5,12H,6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIPRBVVWJSJWBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C=N1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-(hydroxymethyl)pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.